molecular formula C36H44N4O13 B1197682 4,10,16,22-Tetraazapentacosa-1,24-diene-9,13,17-tricarboxylicacid, 4,13,22-trihydroxy-3,11,15,23-tetraoxo-1,25-diphenyl-, (9S,17S)-(9CI)

4,10,16,22-Tetraazapentacosa-1,24-diene-9,13,17-tricarboxylicacid, 4,13,22-trihydroxy-3,11,15,23-tetraoxo-1,25-diphenyl-, (9S,17S)-(9CI)

Cat. No.: B1197682
M. Wt: 740.8 g/mol
InChI Key: NJZHNIXLUZOOST-QPEWREIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4,10,16,22-Tetraazapentacosa-1,24-diene-9,13,17-tricarboxylicacid, 4,13,22-trihydroxy-3,11,15,23-tetraoxo-1,25-diphenyl-, (9S,17S)-(9CI)” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as esterification, amidation, and hydroxylation. The reaction conditions, including temperature, pressure, and pH, must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This would require the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial production process must also comply with safety and environmental regulations to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, must be optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a drug candidate for the treatment of diseases or as a diagnostic tool.

    Industry: As a precursor for the production of specialty chemicals or as an additive in materials science.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies using techniques such as molecular docking, biochemical assays, and cell-based assays are required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with similar functional groups or structural motifs. Examples could include:

  • **4-[[(1S)-1-carboxy-5-amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid
  • **4-[[(1S)-1-carboxy-5-hydroxy]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity, biological activity, or physical properties

Properties

Molecular Formula

C36H44N4O13

Molecular Weight

740.8 g/mol

IUPAC Name

4-[[(1S)-1-carboxy-5-[hydroxy(3-phenylprop-2-enoyl)amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy(3-phenylprop-2-enoyl)amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C36H44N4O13/c41-29(37-27(33(45)46)15-7-9-21-39(52)31(43)19-17-25-11-3-1-4-12-25)23-36(51,35(49)50)24-30(42)38-28(34(47)48)16-8-10-22-40(53)32(44)20-18-26-13-5-2-6-14-26/h1-6,11-14,17-20,27-28,51-53H,7-10,15-16,21-24H2,(H,37,41)(H,38,42)(H,45,46)(H,47,48)(H,49,50)/t27-,28-,36?/m0/s1

InChI Key

NJZHNIXLUZOOST-QPEWREIQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C=CC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)CC(CC(=O)N[C@@H](CCCCN(C(=O)C=CC2=CC=CC=C2)O)C(=O)O)(C(=O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(CCCCC(C(=O)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C=CC2=CC=CC=C2)O)C(=O)O)(C(=O)O)O)O

Synonyms

nannochelin C

Origin of Product

United States

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